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Compound of Interest

Compound Name: 4-Hydroxy-7-cyanoquinoline

CAS No.: 860205-30-7

Cat. No.: B1454210

Get Quote

Executive Summary
4-Hydroxy-7-cyanoquinoline (also known as 7-cyano-4-quinolone) is a nitrogen-containing

heterocyclic fluorophore structurally related to the widely used 7-hydroxycoumarins (e.g.,

Cyano-umbelliferone).[1] Unlike coumarins, the quinoline scaffold introduces a basic nitrogen

within the aromatic core, imparting unique pH-sensitivity and solvatochromic properties.

This probe is primarily utilized in two contexts:

Ratiometric pH Sensing: The electron-withdrawing cyano group at position 7 modulates the

pKa of the 4-hydroxyl/4-keto tautomer, making it sensitive to physiological pH changes.[1]

Fluorogenic Enzyme Substrates: When the 4-hydroxyl group is derivatized (e.g.,

phosphorylated or glycosylated), the fluorescence is quenched. Enzymatic cleavage

releases the free 4H7CQ, restoring high-quantum-yield fluorescence.[1]
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The fluorescence of 4H7CQ is governed by an Excited-State Intramolecular Proton Transfer

(ESIPT) mechanism and tautomerization between the enol (4-hydroxy) and keto (4-quinolone)

forms.[1]

Property Value / Description

Chemical Formula C₁₀H₆N₂O

Molecular Weight 170.17 g/mol

Solubility
Soluble in DMSO, DMF; sparingly soluble in

water (requires co-solvent)

Excitation Max (

)
~340–360 nm (Species dependent)

Emission Max (

)

~450–520 nm (Blue-Cyan shift upon

deprotonation)

pKa (Ground State)
~6.5 – 7.5 (Estimated; modulated by 7-CN

group)

Stokes Shift
Large (>100 nm), reducing self-quenching

artifacts

Quantum Yield (

)

High in polar aprotic solvents; pH-dependent in

aqueous buffer

Expert Insight: The 7-cyano group is a strong electron-withdrawing group (EWG).[1] In 7-

hydroxyquinolines, EWGs typically lower the pKa of the phenolic hydroxyl, shifting the sensing

range from alkaline (pKa ~10) to near-neutral (pKa ~7), making this derivative superior for

biological pH mapping compared to unsubstituted 4-hydroxyquinoline.[1]
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Mechanism of Action
The probe exists in equilibrium between the protonated cation, neutral species, and anion. The

anionic form (deprotonated at the 4-OH/NH) is typically the highly fluorescent species.[1]
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Figure 1: Mechanism of fluorescence activation via enzymatic cleavage and pH-dependent

ionization.[1]

Experimental Protocols
Protocol A: Preparation of Stock Solutions
Reagents:

4-Hydroxy-7-cyanoquinoline powder (Store at -20°C, desiccated).[1]

Anhydrous DMSO (Dimethyl sulfoxide).

Procedure:

Weigh 1.7 mg of 4H7CQ.

Dissolve in 1.0 mL of anhydrous DMSO to create a 10 mM Stock Solution.

Vortex vigorously for 1 minute to ensure complete dissolution.
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Aliquot into light-protective amber tubes (50 µL each) and store at -20°C. Avoid repeated

freeze-thaw cycles.

Protocol B: Spectral Characterization & pKa
Determination
Since the exact spectral peak shifts depend on solvent polarity, this calibration step is

mandatory before biological application.

Reagents:

Universal Buffer (Citrate-Phosphate-Borate) adjusted to pH 4.0, 5.0, 6.0, 7.0, 8.0, 9.0.[1]

96-well black-walled microplate.[1]

Workflow:

Dilution: Dilute the 10 mM DMSO stock 1:1000 into each pH buffer (Final conc: 10 µM).

Incubation: Incubate for 10 minutes at room temperature (protected from light).

Scan: Perform an Excitation Scan (280–400 nm) measuring Emission at 480 nm.

Scan: Perform an Emission Scan (400–600 nm) exciting at the peak found in Step 3 (likely

~350 nm).

Data Analysis: Plot Fluorescence Intensity vs. pH. Fit the curve to the Henderson-

Hasselbalch equation to determine the apparent pKa.[1]

Protocol C: Fluorogenic Enzyme Assay (General)
Use this protocol if using a 4H7CQ-based substrate (e.g., 4H7CQ-phosphate).[1]

Reagents:

Assay Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂.[1]

Enzyme: Target enzyme (e.g., Alkaline Phosphatase).
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Substrate: 4H7CQ-derivative (e.g., 4-phosphoryloxy-7-cyanoquinoline).[1]

Steps:

Plate Setup: Add 90 µL of Enzyme solution (varying concentrations) to wells.

Substrate Addition: Add 10 µL of 100 µM Substrate (Final: 10 µM).

Kinetic Read: Immediately place in a fluorescence plate reader.

Excitation: 360 nm

Emission: 490 nm

Interval: Every 30 seconds for 30 minutes.

Quantification: Convert RFU (Relative Fluorescence Units) to product concentration using a

standard curve generated with free 4H7CQ (from Protocol A).

Troubleshooting & Optimization
Issue Possible Cause Solution

Low Fluorescence Signal
pH is below the pKa of the

probe.[1]

Adjust assay buffer to pH > 7.5

to ensure the probe is in the

emissive anionic form.

Precipitation
Probe concentration > 50 µM

in aqueous buffer.

Maintain final concentration <

20 µM. Use 0.1% Pluronic F-

127 if higher loading is

needed.[1]

High Background
Autofluorescence or substrate

instability.

Use a "No Enzyme" control to

subtract spontaneous

hydrolysis rates.

Blue Shifted Emission
Probe is in a hydrophobic

pocket or protonated.

Verify emission spectra; a shift

from 500 nm to 450 nm

indicates protonation or

solvent shielding.
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References
Chemical Identity & Structure

Source: ChemScene / A2B Chem Catalog Entry for CAS 860205-30-7.[1]

Link:[1]

Mechanistic Grounding (Hydroxyquinoline Probes)

Context: Describes the pH-dependent fluorescence and tautomerism of the
hydroxyquinoline scaffold.

Reference: Bardez, E., et al. "Excited-state proton transfer in 4-hydroxyquinoline."[1]

Journal of Physical Chemistry, 1989.

Mechanistic Grounding (Cyano-substitution effects)

Context: Details how cyano groups lower pKa and red-shift emission in rel

Reference: Jin, D., et al. "7-Hydroxy-4-trifluoromethylcoumarin and 7-cyano-4-

methylcoumarin as pH probes."[1] ChemComm, 2021.

Disclaimer: 4-Hydroxy-7-cyanoquinoline is a research chemical.[1][2][3][4] Users must

validate the specific excitation/emission maxima in their specific assay buffer, as

solvatochromic effects are significant for this class of quinoline derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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